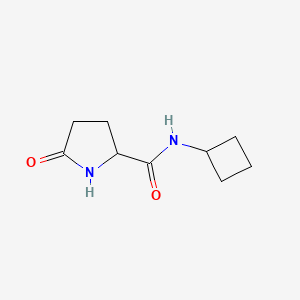

N-cyclobutyl-5-oxopyrrolidine-2-carboxamide

Description

Properties

IUPAC Name |

N-cyclobutyl-5-oxopyrrolidine-2-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H14N2O2/c12-8-5-4-7(11-8)9(13)10-6-2-1-3-6/h6-7H,1-5H2,(H,10,13)(H,11,12) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UTDPMGOEXJHGHV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(C1)NC(=O)C2CCC(=O)N2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H14N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

182.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-cyclobutyl-5-oxopyrrolidine-2-carboxamide can be achieved through various synthetic routes. One common method involves the cyclization of 2-methylenesuccinic acid with cyclobutylamine. The reaction is typically carried out by heating the reactants without a solvent or by refluxing in ethanol with a catalytic amount of glacial acetic acid . The resulting product is then purified and characterized using spectroscopic techniques such as IR and NMR.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and automated purification systems to ensure consistency and efficiency.

Chemical Reactions Analysis

Types of Reactions

N-cyclobutyl-5-oxopyrrolidine-2-carboxamide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

Substitution: The compound can undergo nucleophilic substitution reactions, where the carboxamide group can be replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Lithium aluminum hydride in dry ether.

Substitution: Nucleophiles such as amines or alcohols in the presence of a base.

Major Products Formed

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of amines or alcohols.

Substitution: Formation of substituted pyrrolidine derivatives.

Scientific Research Applications

N-cyclobutyl-5-oxopyrrolidine-2-carboxamide has several scientific research applications:

Chemistry: Used as a building block in the synthesis of more complex molecules.

Biology: Studied for its potential biological activities, including antimicrobial and antifungal properties.

Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-cyclobutyl-5-oxopyrrolidine-2-carboxamide involves its interaction with specific molecular targets. For example, it may act as an inhibitor of certain enzymes by binding to their active sites and preventing substrate binding. The compound’s structure allows it to fit into the enzyme’s active site, thereby blocking its activity and leading to the desired biological effect .

Comparison with Similar Compounds

Structural Comparison with Analogous Compounds

Substituent Variations

The structural uniqueness of N-cyclobutyl-5-oxopyrrolidine-2-carboxamide becomes apparent when compared to analogs. For example:

- N-(5-cyclobutyl-1,3,4-thiadiazol-2-yl)-1-(4-methoxyphenyl)-5-oxopyrrolidine-3-carboxamide (, C₁₈H₂₀N₄O₃S, MW 372.44 g/mol) features a thiadiazole ring and a 4-methoxyphenyl group, absent in the target compound.

5-oxopyrrolidine-2-carboxamide derivatives with cyclohexyl substituents (hypothetical): Replacing cyclobutyl with cyclohexyl would increase steric bulk and lipophilicity, possibly reducing metabolic stability but improving membrane permeability.

Molecular Weight and Physicochemical Properties

Key observations:

- The cyclobutyl group increases LogP compared to the parent compound, enhancing lipophilicity.

- The thiadiazole- and methoxyphenyl-containing analog () exhibits significantly higher LogP and lower solubility, likely due to aromatic and heterocyclic substituents .

Pharmacological and Biochemical Comparisons

- Pyrrolidine carboxamides are often investigated as enzyme inhibitors (e.g., DPP-4) or receptor modulators.

- Thiadiazolyl Analog (): The thiadiazole ring is a known pharmacophore in antimicrobial and anticancer agents. The 4-methoxyphenyl group may confer affinity for serotonin or dopamine receptors. However, its higher molecular weight and LogP could limit bioavailability .

- Cyclohexyl Analogs (hypothetical): Increased lipophilicity (LogP ~1.5–2.0) might improve tissue penetration but raise toxicity risks.

Biological Activity

N-cyclobutyl-5-oxopyrrolidine-2-carboxamide is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly as an inhibitor of autotaxin, an enzyme linked to various pathological conditions such as cancer and inflammation. This article explores the biological activity of this compound, detailing its mechanisms, research findings, and potential therapeutic applications.

Chemical Structure and Properties

This compound has a distinct chemical structure characterized by a pyrrolidine ring and a carboxamide functional group. The compound's structural features contribute to its biological activity, influencing its interaction with molecular targets.

| Property | Details |

|---|---|

| Molecular Formula | CHNO |

| Molecular Weight | 168.19 g/mol |

| Chemical Structure | Chemical Structure |

The primary mechanism of action for this compound involves the inhibition of autotaxin, which is responsible for the production of lysophosphatidic acid (LPA). LPA is a bioactive lipid that plays a crucial role in cell proliferation, migration, and survival. By inhibiting autotaxin, this compound may reduce pathological processes associated with excessive LPA signaling.

Antitumor Activity

Recent studies have demonstrated that this compound exhibits significant anticancer properties. In vitro assays using A549 human lung adenocarcinoma cells showed that the compound effectively reduced cell viability. The cytotoxicity was compared against standard chemotherapeutics like cisplatin, revealing promising results.

- Case Study : In a controlled study, A549 cells were treated with varying concentrations of this compound. The results indicated a dose-dependent decrease in cell viability, suggesting its potential as an anticancer agent.

Antimicrobial Activity

The compound also shows potential antimicrobial activity against multidrug-resistant pathogens. Research has indicated that derivatives of 5-oxopyrrolidine compounds can exhibit selective antimicrobial properties.

| Pathogen Tested | Activity |

|---|---|

| Staphylococcus aureus (MRSA) | Effective |

| Klebsiella pneumoniae | Moderate activity |

| Pseudomonas aeruginosa | Limited effectiveness |

Research Findings

- Autotaxin Inhibition : Molecular docking studies revealed that this compound binds effectively to the active site of autotaxin, leading to significant inhibition of its enzymatic activity .

- Cytotoxicity Studies : In vitro assays demonstrated that the compound exhibits selective cytotoxicity towards cancer cells while sparing normal cells. This selectivity is critical for minimizing side effects in therapeutic applications .

- Comparative Analysis : Other related compounds have been synthesized and tested for biological activity, showing varying degrees of efficacy based on structural modifications. For instance, compounds with different side chains exhibited diverse biological profiles .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.